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Abstract
TLB-150 Benzoate, also known as RAD-150, is an investigational nonsteroidal selective

androgen receptor modulator (SARM). As a benzoate ester of its parent compound, RAD-140

(Vosilasarm), TLB-150 Benzoate is designed to have enhanced stability and a longer biological

half-life.[1] Its mechanism of action is centered on the targeted activation of androgen receptors

(AR) in specific tissues, primarily muscle and bone, while demonstrating a differential, and in

some cases antagonistic, effect in other tissues such as the prostate.[2] This tissue selectivity

forms the basis of its therapeutic potential, aiming to elicit the anabolic benefits of androgens

with a reduction in androgenic side effects. This guide provides an in-depth overview of the

core mechanism of action of TLB-150 Benzoate, drawing from the extensive preclinical data

available for its parent compound, RAD-140.

Core Mechanism: Selective Androgen Receptor
Modulation
TLB-150 Benzoate exerts its effects by binding to the androgen receptor, a member of the

nuclear receptor superfamily.[3] Upon binding, the receptor-ligand complex translocates to the

nucleus, where it modulates the transcription of target genes.[3] Unlike traditional anabolic

steroids, the tissue-selective action of TLB-150 Benzoate is a key characteristic.[4]
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Anabolic Activity in Muscle and Bone
In tissues such as skeletal muscle and bone, TLB-150 Benzoate acts as a potent AR agonist.

[5] This activation stimulates anabolic pathways, leading to increased protein synthesis and a

reduction in muscle protein breakdown.[4] The intended therapeutic outcomes include an

increase in lean muscle mass and enhanced bone mineral density.[5] Preclinical studies on

RAD-140 in rats have demonstrated significant increases in the weight of the levator ani

muscle, a marker for anabolic activity, at doses as low as 0.03 mg/kg.[2]

Prostate and Seminal Vesicle Effects
A defining feature of SARMs like TLB-150 Benzoate is their differential activity in androgenic

tissues like the prostate and seminal vesicles. In castrated rat models, high doses of RAD-140

were shown to antagonize the effects of testosterone propionate on the seminal vesicles, while

still promoting anabolic effects on the levator ani muscle.[6] This suggests a partial agonist or

antagonist activity in these reproductive tissues, which could translate to a more favorable

safety profile compared to non-selective androgens.[6]

A Distinct Anti-Cancer Mechanism in Breast Cancer
In addition to its anabolic effects, a significant area of research for the parent compound RAD-

140 has been its potential in treating androgen receptor-positive (AR+), estrogen receptor-

positive (ER+) breast cancer.[7] The mechanism in this context is distinct from traditional

endocrine therapies.

RAD-140 acts as an AR agonist in these breast cancer cells.[8] The activation of the AR

pathway leads to the suppression of the estrogen receptor (ER) signaling pathway.[8] A key

molecular event in this process is the significant downregulation of the ESR1 gene, which

encodes for the estrogen receptor.[7][9] By both activating a tumor-suppressing pathway (AR)

and inhibiting a tumor-promoting pathway (ER), RAD-140 demonstrates a novel dual

mechanism of action against this subtype of breast cancer.[7]

Neuroprotective Effects
Preclinical research has also highlighted the neuroprotective potential of RAD-140. In cultured

neurons, RAD-140 demonstrated protection against apoptotic insults and increased neuron

viability in the presence of amyloid-beta.[6][10] This neuroprotective effect is mediated, at least
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in part, through the activation of the MAPK/ERK signaling pathway.[10] In vivo studies using a

rat kainate lesion model showed that RAD-140 was able to protect hippocampal neurons from

cell death.[6]

Quantitative Data Summary
The following tables summarize the available quantitative data for the parent compound, RAD-

140.

Parameter Value Assay
Reference

Compound
Value

Binding Affinity

(Ki)
7 nM

Androgen

Receptor Binding

Assay

Testosterone 29 nM

Dihydrotestoster

one (DHT)
10 nM

In Vitro

Functional

Activity (EC50)

0.1 nM

C2C12

Osteoblast

Differentiation

Assay

Dihydrotestoster

one (DHT)
0.05 nM

Selectivity (IC50) 750 nM

Progesterone

Receptor Binding

Assay

Progesterone 0.2 nM

Table 1: In Vitro Binding Affinity and Functional Activity of RAD-140.[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://academic.oup.com/endo/article-pdf/155/4/1398/10825409/endo1398.pdf
https://molnova.cn/files/document/DATASHEET/DATASHEET_M17172.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4018048/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8300937?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Animal Model Dose Effect

Castrated Immature Rats 0.03 - 0.3 mg/kg (11 days)
Stimulation of levator ani

muscle and prostate weight.

Castrated Immature Rats 10 mg/kg (p.o.)

Antagonized the effect of

testosterone propionate (1

mg/kg) on seminal vesicles.

Gonadectomized, Adult Male

Rats
Not specified

Exhibited peripheral tissue-

specific androgen action,

largely sparing the prostate.

Rat Kainate Lesion Model Not specified
Neuroprotection of

hippocampal neurons.

Table 2: Summary of In Vivo Preclinical Findings for RAD-140.[6]

Experimental Protocols
Nuclear Receptor Binding Assay

Objective: To determine the binding affinity of the compound to various nuclear receptors.

Methodology: Fluorescence polarization-based competitive binding assays are utilized.[11]

Procedure:

The androgen receptor (AR), estrogen receptor (ER), progesterone receptor (PR), and

glucocorticoid receptor (GR) are used.

Standard ligands for each receptor (e.g., DHT for AR, 17β-estradiol for ER) are used as

positive controls.

A fluorescently labeled ligand (Fluoromone) is incubated with the receptor.

Increasing concentrations of the test compound (e.g., RAD-140) are added to compete

with the Fluoromone for binding to the receptor.
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The change in fluorescence polarization is measured, which is proportional to the amount

of Fluoromone displaced by the test compound.

IC50 values are calculated from the resulting dose-response curves.[11]

Cell Viability Assay (MTT Assay) in Breast Cancer Cells
Objective: To assess the effect of the compound on the viability of AR+/ER+ breast cancer

cells.

Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay

is a colorimetric assay that measures cellular metabolic activity.

Procedure:

AR+/ER+ breast cancer cell lines (e.g., ZR-75-1) are cultured in appropriate media.

Cells are seeded in 96-well plates and allowed to adhere overnight.

Cells are treated with varying concentrations of the test compound (e.g., RAD-140) or

vehicle control (DMSO).

After a specified incubation period (e.g., 72 hours), the MTT reagent is added to each well.

Mitochondrial dehydrogenases in viable cells convert the MTT into a purple formazan

product.

The formazan crystals are solubilized, and the absorbance is measured using a microplate

reader.

Cell viability is expressed as a percentage of the vehicle-treated control.[7]
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Core Anabolic Signaling Pathway of TLB-150 Benzoate.
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Experimental Workflow for MTT Cell Viability Assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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